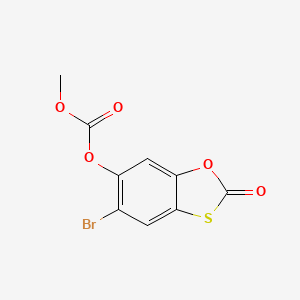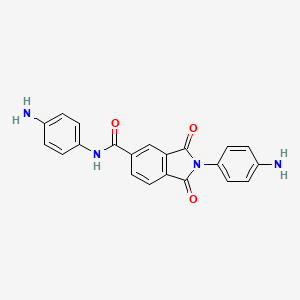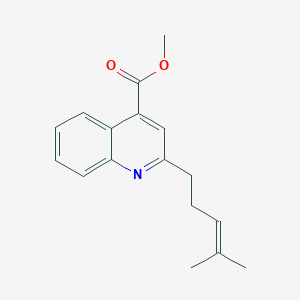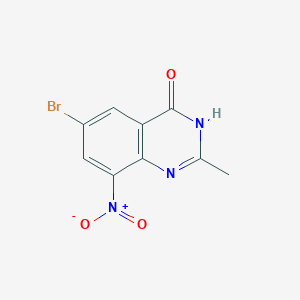![molecular formula C21H25N3O3 B14950233 2-(4-methoxyphenyl)-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-1-(propan-2-yl)imidazolidin-4-one](/img/structure/B14950233.png)
2-(4-methoxyphenyl)-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-1-(propan-2-yl)imidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions:
Condensation Reaction: The final step involves the condensation of the imidazole derivative with an aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-AMINOIMIDAZOL-4-ONE: Similar structure but lacks the methylene bridge.
2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}IMIDAZOL-4-ONE: Similar structure but lacks the isopropyl group.
Uniqueness
1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its specific substitution pattern and the presence of both isopropyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C21H25N3O3 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3-[(E)-(4-methoxyphenyl)methylideneamino]-1-propan-2-ylimidazolidin-4-one |
InChI |
InChI=1S/C21H25N3O3/c1-15(2)23-14-20(25)24(21(23)17-7-11-19(27-4)12-8-17)22-13-16-5-9-18(26-3)10-6-16/h5-13,15,21H,14H2,1-4H3/b22-13+ |
Clave InChI |
BQEJVYDRCGJWFJ-LPYMAVHISA-N |
SMILES isomérico |
CC(C)N1CC(=O)N(C1C2=CC=C(C=C2)OC)/N=C/C3=CC=C(C=C3)OC |
SMILES canónico |
CC(C)N1CC(=O)N(C1C2=CC=C(C=C2)OC)N=CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-](/img/structure/B14950161.png)
![2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14950167.png)
![4-(2,4,5-Trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14950169.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B14950170.png)
![(7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione](/img/structure/B14950173.png)



![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950184.png)
![(4-hydroxyphenyl)[5-hydroxy-3-tetradecyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14950192.png)

![Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate](/img/structure/B14950220.png)
![N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B14950227.png)

